3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Description
3-Amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a thienopyridine-carboxamide derivative with a fused cyclopentane ring system. The molecule features a 2-fluorophenyl substituent on the carboxamide group, which may influence its biological activity and physicochemical properties compared to related compounds. Such derivatives are typically synthesized via cyclocondensation of thioxo-cyanopyridine precursors with halogenated acetamides under basic conditions, as seen in analogous reactions .
Properties
Molecular Formula |
C17H14FN3OS |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
6-amino-N-(2-fluorophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C17H14FN3OS/c18-11-5-1-2-6-13(11)20-16(22)15-14(19)10-8-9-4-3-7-12(9)21-17(10)23-15/h1-2,5-6,8H,3-4,7,19H2,(H,20,22) |
InChI Key |
TWPMYDPFMCHTOI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C3C(=C2)C(=C(S3)C(=O)NC4=CC=CC=C4F)N |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Biological Activity
3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activity, particularly focusing on its anti-cancer properties.
- Molecular Formula : C18H16FN3OS
- Molecular Weight : 345.4 g/mol
- IUPAC Name : 3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
The biological activity of 3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is primarily attributed to its interaction with various molecular targets involved in cancer progression. The compound is believed to inhibit specific protein kinases and modulate signaling pathways related to cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound has shown potential in inhibiting kinases that are pivotal in cancer cell signaling pathways.
- Induction of Apoptosis : Studies indicate that it promotes programmed cell death in cancer cells, thereby reducing tumor growth.
Anti-Cancer Properties
Recent studies have demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines.
| Cell Line | IC50 (µM) | Inhibition (%) |
|---|---|---|
| HCT116 (Colorectal) | 0.12 | >85 |
| MDA-MB-231 (Breast) | 0.15 | >85 |
| A549 (Lung) | 0.20 | >80 |
The results indicate that the compound effectively inhibits cell growth at low concentrations across different cancer types, suggesting a broad spectrum of anti-cancer activity.
Case Studies
-
Study on HCT116 and MDA-MB-231 Cells :
- In a comparative study using the 3H thymidine incorporation assay, the compound was found to inhibit cell growth by more than 85% at a concentration of 1 µM in both colorectal and triple-negative breast cancer cell lines. This suggests a robust anti-proliferative effect that warrants further investigation into its clinical applications .
- Mechanistic Insights :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure aligns with a class of 4-arylthieno[2,3-b]pyridine-2-carboxamides, which exhibit antiplasmodial activity . Key analogs include:
Key Observations :
- Substituent Impact : Halogenated aryl groups (e.g., 4-chlorophenyl in KuSaSch100) enhance antiplasmodial activity, while methoxy or furan substituents (e.g., BX89211) may alter solubility and bioavailability .
- Synthetic Yields : Yields vary significantly (36–97.9%), with electron-withdrawing groups (e.g., Cl) favoring higher yields in cyclocondensation reactions .
- Thermal Stability : All analogs exhibit melting points below 250°C, suggesting moderate thermal stability suitable for pharmaceutical processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
